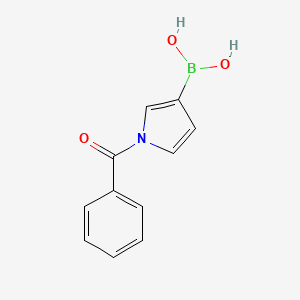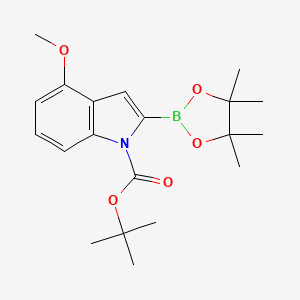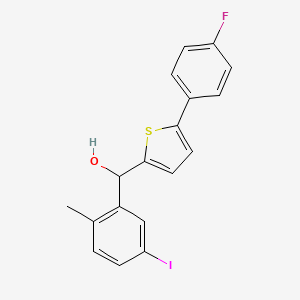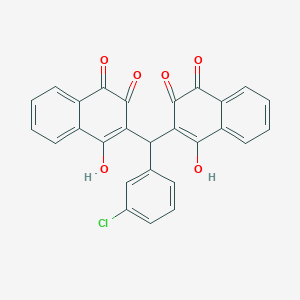![molecular formula C38H24N2O2 B8264322 4',4'''-(1,10-Phenanthroline-2,9-diyl)bis(([1,1'-biphenyl]-2-carbaldehyde))](/img/structure/B8264322.png)
4',4'''-(1,10-Phenanthroline-2,9-diyl)bis(([1,1'-biphenyl]-2-carbaldehyde))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,4’‘’-(1,10-Phenanthroline-2,9-diyl)bis(([1,1’-biphenyl]-2-carbaldehyde)) is a complex organic compound known for its unique structure and properties It consists of a phenanthroline core with two biphenyl carbaldehyde groups attached at the 2 and 9 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’-(1,10-Phenanthroline-2,9-diyl)bis(([1,1’-biphenyl]-2-carbaldehyde)) typically involves the reaction of 1,10-phenanthroline with 2-formylbiphenyl under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4’,4’‘’-(1,10-Phenanthroline-2,9-diyl)bis(([1,1’-biphenyl]-2-carbaldehyde)) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4’,4’‘’-(1,10-Phenanthroline-2,9-diyl)bis(([1,1’-biphenyl]-2-carbaldehyde)) has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the development of advanced materials, including organic frameworks and polymers.
Mechanism of Action
The mechanism by which 4’,4’‘’-(1,10-Phenanthroline-2,9-diyl)bis(([1,1’-biphenyl]-2-carbaldehyde)) exerts its effects involves its ability to coordinate with metal ions and interact with various molecular targets. The phenanthroline core can chelate metal ions, forming stable complexes that can participate in catalytic processes or biological interactions. The biphenyl carbaldehyde groups can undergo further chemical modifications, enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
4,4’-(1,10-Phenanthroline-2,9-diyl)diphenol: Similar structure but with hydroxyl groups instead of aldehyde groups.
4,4’-(1,10-Phenanthroline-2,9-diyl)dianiline: Contains amine groups instead of aldehyde groups.
4,4’-(1,10-Phenanthroline-2,9-diyl)bis(benzaldehyde): Similar but with different substituents on the phenanthroline core.
Uniqueness
The uniqueness of 4’,4’‘’-(1,10-Phenanthroline-2,9-diyl)bis(([1,1’-biphenyl]-2-carbaldehyde)) lies in its specific combination of phenanthroline and biphenyl carbaldehyde groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to form stable metal complexes and undergo various chemical reactions makes it a valuable compound in multiple research fields .
Properties
IUPAC Name |
2-[4-[9-[4-(2-formylphenyl)phenyl]-1,10-phenanthrolin-2-yl]phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H24N2O2/c41-23-31-5-1-3-7-33(31)25-9-13-27(14-10-25)35-21-19-29-17-18-30-20-22-36(40-38(30)37(29)39-35)28-15-11-26(12-16-28)34-8-4-2-6-32(34)24-42/h1-24H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSROCZIOPCIMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)C3=NC4=C(C=CC5=C4N=C(C=C5)C6=CC=C(C=C6)C7=CC=CC=C7C=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
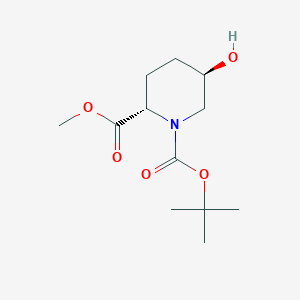
![tert-Butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8264248.png)
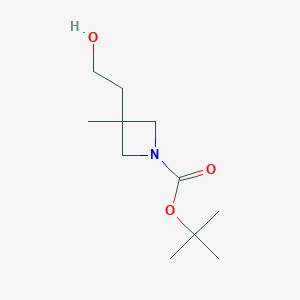
![2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8264261.png)
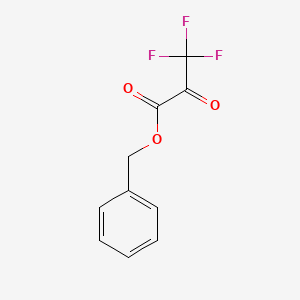
![ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate](/img/structure/B8264273.png)
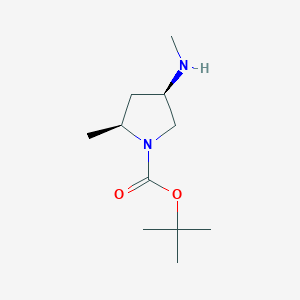
![1-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B8264285.png)
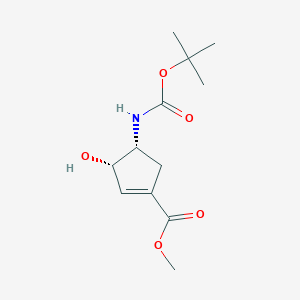
![Trimethyl-[2-(14-oxa-2,4,10-triazatricyclo[7.5.0.0(3)]tetradeca-1,3(7),5,8-tetraen-4-ylmethoxy)ethyl]silane](/img/structure/B8264292.png)
